![molecular formula C21H30O3 B14287248 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran CAS No. 137124-88-0](/img/structure/B14287248.png)
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran is a complex organic compound belonging to the class of cyclopenta[b]pyrans This compound is characterized by its unique structure, which includes ethoxy and cyclopropyl groups attached to a cyclopenta[b]pyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethoxy-substituted cyclopropyl ketones and dipropyl-substituted cyclopentadienes can be used. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like column chromatography and recrystallization are used to isolate the desired product.
化学反応の分析
Types of Reactions
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or cyclopropyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran: Similar structure but with phenyl groups instead of propyl groups.
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler pyran derivative with different substituents.
4-Hydroxycoumarin: Another pyran derivative with a coumarin structure.
Uniqueness
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran is unique due to its specific combination of ethoxy, cyclopropyl, and dipropyl groups attached to the cyclopenta[b]pyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
137124-88-0 |
|---|---|
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
4-ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran |
InChI |
InChI=1S/C21H30O3/c1-5-9-15-13-16(10-6-2)20-19(15)17(22-7-3)14-18(24-20)21(11-12-21)23-8-4/h13-14H,5-12H2,1-4H3 |
InChIキー |
ORZHIRNBLGXRNF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C1=C(C=C(O2)C3(CC3)OCC)OCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


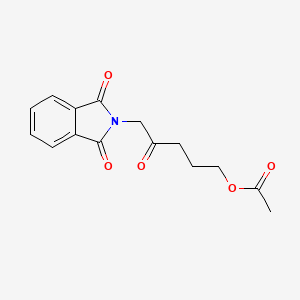



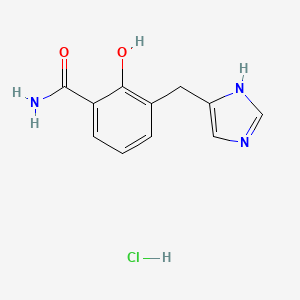

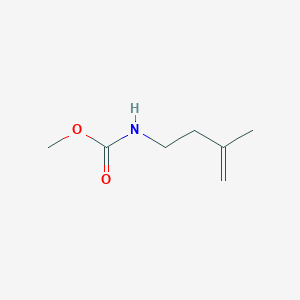
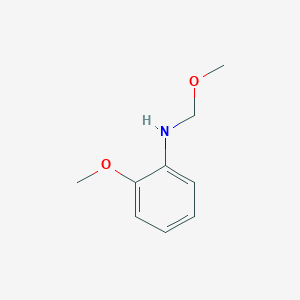
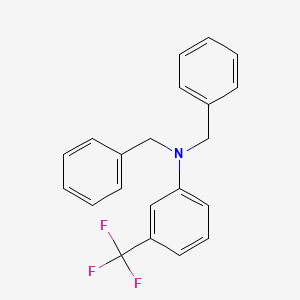
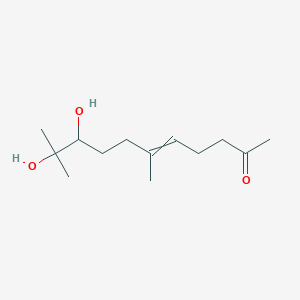
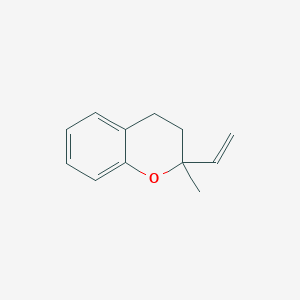
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
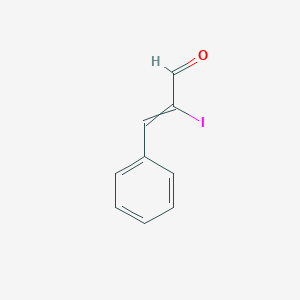
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
